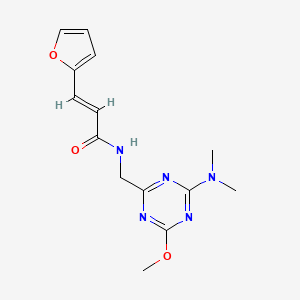

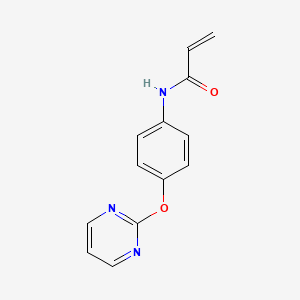

N-(4-(N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)acetamide, also known as AZD3965, is a small molecule inhibitor of monocarboxylate transporter 1 (MCT1). MCT1 is a protein that is involved in the transport of lactate and other monocarboxylates across the cell membrane. AZD3965 has been shown to have anticancer properties and is currently being investigated as a potential cancer therapy.

Scientific Research Applications

Antimicrobial Activity Studies

The research on similar compounds has demonstrated their potential in antimicrobial applications. For instance, the study on the synthesis and antimicrobial evaluation of novel thiazole, pyridone, pyrazole, chromene, hydrazone derivatives bearing a biologically active sulfonamide moiety showed promising results against various microbial species (Darwish et al., 2014). This research indicates the potential use of similar acetamide derivatives in developing new antimicrobial agents.

Catalysis and Green Chemistry

In the field of green chemistry, compounds like N-(3-Amino-4-methoxyphenyl)acetamide, which share a functional group similarity, have been synthesized through catalytic hydrogenation. This process highlights the use of novel catalysts to improve selectivity and stability, contributing to more environmentally friendly synthesis methods (Zhang Qun-feng, 2008).

Biochemical Applications

Compounds structurally related to the queried chemical have been studied for their biochemical interactions. For example, the evaluation of electronic and biological interactions of N-[4-(Ethylsulfamoyl)phenyl]acetamide with polar liquids showed insights into the drug mechanism, ADMET properties, and molecular docking analysis, highlighting their potential in drug design and pharmacology (Bharathy et al., 2021).

Environmental Science

In environmental science, the degradation and metabolism of chloroacetamide herbicides have been studied, providing insights into biodegradation pathways and the role of cytochrome P450 enzymes. Such research is crucial for understanding the environmental impact of chemical compounds and developing strategies for pollution mitigation (Coleman et al., 2000).

Material Science

Research in material science has explored the synthesis and characterization of Schiff bases of 2-Amino-4-(4-Acetamido Phenyl)thiophene-3-carboxamide for antimicrobial activity. This demonstrates the utility of similar compounds in developing materials with specific biological properties (Arora et al., 2012).

properties

IUPAC Name |

N-[4-[[2-(azepan-1-yl)-2-thiophen-3-ylethyl]sulfamoyl]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O3S2/c1-16(24)22-18-6-8-19(9-7-18)28(25,26)21-14-20(17-10-13-27-15-17)23-11-4-2-3-5-12-23/h6-10,13,15,20-21H,2-5,11-12,14H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXZIQQRUMQUIFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)N3CCCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-{[(4-methoxyphenyl)methyl]carbamoyl}phenyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2441234.png)

![5-Ethyl-4-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2441235.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methylpyrazine-2-carboxamide](/img/structure/B2441236.png)

![N-(4-ethoxyphenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2441239.png)

![2-benzyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2441245.png)

![2-amino-N-phenyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B2441247.png)

![7-chloro-N-(2,5-dimethoxyphenethyl)-3-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2441248.png)

![N-Fmoc-(1R,2R,3S,5R)-2-amino-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid](/img/structure/B2441253.png)